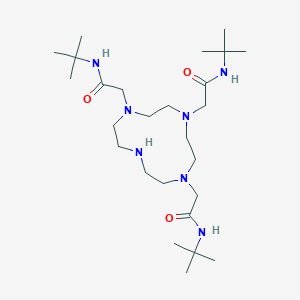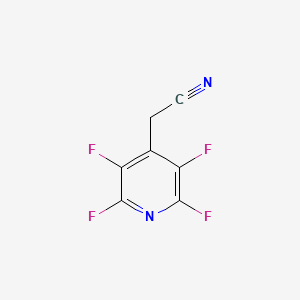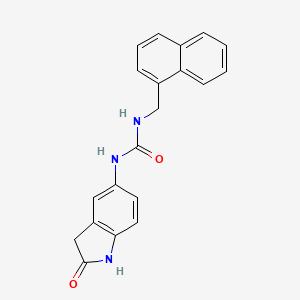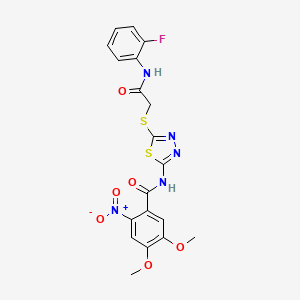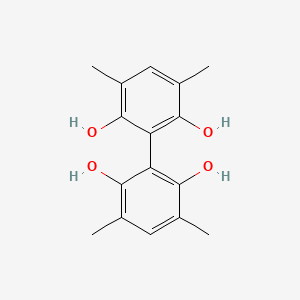
3,3',5,5'-Tetramethyl-biphenyl-2,2',6,6'-tetraol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol is an organic compound with the molecular formula C16H18O4 It is a biphenyl derivative characterized by the presence of four hydroxyl groups and four methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol typically involves the oxidative coupling of 2,4-dimethylphenol. One common method is the dehydrogenative anodic homocoupling of 2,4-dimethylphenol in a flow electrolysis cell. This method is efficient and scalable, allowing for the production of the desired biphenol with yields of up to 62% . The reaction conditions include the use of a suitable electrolyte and controlled temperature to optimize the yield and minimize side reactions.
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol may involve similar oxidative coupling reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high purity of the final product. The scalability of the electro-organic method makes it suitable for industrial applications.
化学反应分析
Types of Reactions
3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Catalysts: Transition metal catalysts like rhodium and vanadium are used in various coupling and substitution reactions.
Major Products
Biphenyl-3,3’,5,5’-tetracarboxylic acid: Formed through oxidation.
Sulfonate phenol ligands: Formed through sulfonylation reactions.
科学研究应用
3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol has several applications in scientific research:
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials and polymers.
Biochemistry: It serves as a precursor for the synthesis of various biologically active compounds and pharmaceuticals.
作用机制
The mechanism of action of 3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol involves its role as a ligand in catalysis. The hydroxyl groups facilitate the formation of stable complexes with transition metals, enhancing the efficiency of catalytic reactions. The molecular targets include various transition metals like rhodium and vanadium, which participate in the catalytic cycles of hydroformylation and hydrogenation reactions .
相似化合物的比较
Similar Compounds
3,3’,5,5’-Tetramethylbiphenyl: Lacks the hydroxyl groups present in 3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol.
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol: Contains tert-butyl groups instead of hydroxyl groups.
Uniqueness
The presence of four hydroxyl groups in 3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol distinguishes it from other similar compounds. These hydroxyl groups enhance its reactivity and make it a versatile ligand in various catalytic processes .
属性
IUPAC Name |
2-(2,6-dihydroxy-3,5-dimethylphenyl)-4,6-dimethylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-7-5-8(2)14(18)11(13(7)17)12-15(19)9(3)6-10(4)16(12)20/h5-6,17-20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHDWFSSPHGQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C2=C(C(=CC(=C2O)C)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2923629.png)
![6-[5-(2,3,4-Trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2923630.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2923631.png)
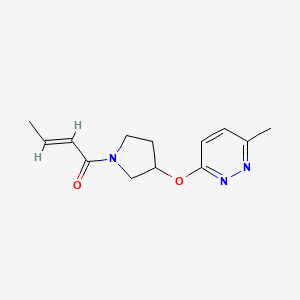
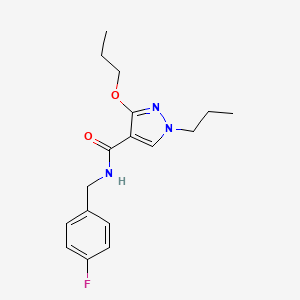
![2-[(Dimethylamino)(2-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2923639.png)
![3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2923640.png)
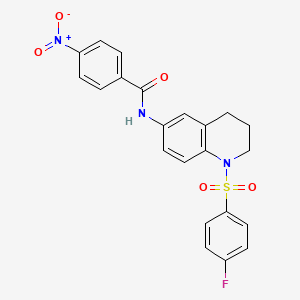
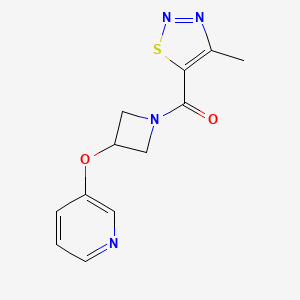
![1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2923645.png)
